molecular formula C7H15NO4 B13392833 Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol

Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol

Cat. No.: B13392833
M. Wt: 177.20 g/mol
InChI Key: GSQYAWMREAXBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Validamin, systematically named (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol (IUPAC name), is a cyclohexane-based polyol derivative featuring amino and hydroxymethyl functional groups at positions 4 and 6, respectively . The compound is structurally related to inositol derivatives but differs in the substitution pattern, which may influence its solubility, stability, and intermolecular interactions (e.g., hydrogen bonding and hydrophobic effects).

Properties

IUPAC Name

4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQYAWMREAXBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Reduction and Protection Strategies

One common method involves the reduction of protected sugar derivatives, such as valiolamine or valiolamine-like compounds, using catalytic hydrogenation under mild conditions. For example, the reduction of benzyl-protected valiolamine derivatives with palladium catalysts in a hydrogen atmosphere at room temperature yields stereochemically pure Validamin precursors. The process often involves:

  • Dissolving the protected intermediate in a suitable solvent (e.g., tetrahydrofuran or methanol).
  • Adding a catalytic amount of palladium on carbon.
  • Subjecting the mixture to hydrogenation under atmospheric or slightly elevated pressure.
  • Filtering to remove the catalyst and purifying the product via recrystallization or chromatography.

Acid Hydrolysis and Functional Group Manipulation

Further functionalization involves selective hydrolysis or deprotection steps to introduce amino and hydroxymethyl groups at specific positions. Acid hydrolysis, often using dilute acids like hydrochloric acid under controlled temperature, cleaves protecting groups while preserving stereochemistry.

Enzymatic and Biocatalytic Approaches

Given the biological relevance of Validamin, enzymatic synthesis pathways have been explored, especially for stereoselective amino sugar formation. These methods include:

Total Chemical Synthesis

Total synthesis approaches involve multi-step sequences that assemble the molecule from simpler building blocks:

Synthesis of the Cyclohexane Core

  • Starting from cyclohexanone derivatives, stereoselective addition of amino and hydroxymethyl groups is achieved via nucleophilic addition or Mannich-type reactions.
  • Stereoselectivity is controlled using chiral auxiliaries or catalysts, such as chiral Lewis acids or organocatalysts.

Construction of the Triol Functionalities

  • The triol moiety is introduced through dihydroxylation of cycloalkenes or via dihydroxy addition to cyclohexanes.
  • Asymmetric dihydroxylation using osmium tetroxide with chiral ligands provides stereoselective access to the triol groups.

Final Functionalization

  • Amino groups are introduced via nucleophilic substitution or reductive amination.
  • Hydroxymethyl groups are appended through formaldehyde addition or hydroxymethylation reactions under controlled conditions.

Data Tables Summarizing Preparation Methods

Method Type Key Reagents Conditions Stereochemical Control Advantages References
Catalytic Hydrogenation Palladium on carbon, H2 Room temperature, atmospheric pressure High stereoselectivity via protected intermediates Mild, efficient
Acid Hydrolysis Dilute HCl, controlled temperature 50-80°C Preserves stereochemistry Simple, scalable
Enzymatic Synthesis Amino sugar phosphorylases Aqueous, mild pH and temperature Excellent stereocontrol Biocompatible
Total Chemical Synthesis Chiral auxiliaries, asymmetric catalysis Variable, often low temperature High stereocontrol Complete structural control ,
Biotechnological Production Microbial fermentation Bioreactors, optimized media Stereoselective enzymatic pathways Sustainable, scalable

Notes on the Synthesis

  • The stereochemistry at multiple centers (e.g., (1R,2S,3S,4S,6R)) is meticulously controlled through chiral catalysts, protecting groups, and enzymatic steps.
  • Protecting groups such as benzyl or acetal derivatives are employed to shield reactive functionalities during multi-step sequences.
  • The synthesis often involves iterative purification steps, including recrystallization and chromatography, to ensure stereochemical purity and high yield.

Recent Advances and Research Findings

Recent research emphasizes the integration of enzymatic methods with traditional organic synthesis to improve stereoselectivity and sustainability. For example, the use of engineered enzymes has allowed for the direct biosynthesis of Validamin from simple sugars with high stereochemical fidelity, reducing the number of steps and waste.

Furthermore, total synthesis strategies have been refined to incorporate asymmetric dihydroxylation and chiral auxiliaries, enabling precise control over the stereochemistry of the cyclohexane core and attached functional groups.

Chemical Reactions Analysis

Phosphorylation at C7 Position

Validamine undergoes phosphorylation to form validamine 7-phosphate , a critical intermediate in the biosynthesis of validoxylamine A, a precursor to the antifungal agent validamycin A . This reaction is catalyzed by kinases in Streptomyces species, though the specific kinase remains uncharacterized in available literature.

Reaction :

Validamine+ATPValidamine 7-phosphate+ADP\text{Validamine} + \text{ATP} \rightarrow \text{Validamine 7-phosphate} + \text{ADP}

Key Features :

  • The C7 hydroxymethyl group is phosphorylated, enhancing its nucleophilic reactivity for subsequent enzymatic coupling .

  • Validamine 7-phosphate serves as a substrate for EC 2.5.1.135 (validamine 7-phosphate valienyltransferase) .

Valienyltransferase-Catalyzed Coupling

Validamine 7-phosphate reacts with GDP-valienol via EC 2.5.1.135 to form validoxylamine A 7′-phosphate , a key step in validamycin A biosynthesis .

Reaction :

GDP-valienol+Validamine 7-phosphateValidoxylamine A 7′-phosphate+GDP\text{GDP-valienol} + \text{Validamine 7-phosphate} \rightarrow \text{Validoxylamine A 7′-phosphate} + \text{GDP}

ParameterDetail
Enzyme EC 2.5.1.135 (validamine 7-phosphate valienyltransferase, vldE)
Mechanism Nucleophilic attack by the amino group of validamine on GDP-valienol
Stereochemistry Retains (1R,2S,3S,4S,6R) configuration in validamine
Key Residues Mg²⁺-dependent active site for substrate binding

Structural Insights :

  • The reaction forms a C–N bond between validamine and valienol, producing a pseudodisaccharide structure .

  • X-ray crystallography of the enzyme-product complex confirms the retention of stereochemistry .

Salt Formation

Validamine forms stable hydrochloride salts, improving its solubility for pharmaceutical formulations.

Reaction :

Validamine+HClValidamine hydrochloride\text{Validamine} + \text{HCl} \rightarrow \text{Validamine hydrochloride}

PropertyValidamine Hydrochloride
Solubility >50 mg/mL in water
Stability Stable at room temperature
Application Intermediate in antidiabetic drug synthesis

Oxidative and Reductive Modifications

Though not explicitly documented in the provided sources, the hydroxyl and amino groups suggest potential reactivity:

  • Oxidation : Primary alcohol (C6 hydroxymethyl) could be oxidized to a carboxylic acid under strong oxidizing conditions.

  • Reduction : The amino group may undergo reductive alkylation or acylation, though enzymatic pathways likely dominate in vivo.

Enzymatic Degradation

Validamine derivatives like acarbose inhibit α-glucosidases, but degradation pathways involve hydrolysis of glycosidic bonds by specific microbial enzymes .

Scientific Research Applications

Validoxylamine A, also known as Validamin or 6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol, with the chemical formula (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol, is a compound with significant applications in scientific research, particularly in the biomedical and agricultural sectors [1, 9]. It is a precursor to validamycin A and valienamine, which have roles as antifungal and antidiabetic agents, respectively [1, 5].

Scientific Research Applications

Validoxylamine A is primarily used in studying glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. Validoxylamine A targets the enzyme VldE, a pseudo-glycosyltransferase.

Validamycin A Biosynthesis

Validoxylamine A is a precursor in the biosynthesis of validamycin A, an antifungal antibiotic effective against fungal infections in rice [1, 5, 6]. Validamycin A is produced by Streptomyces hygroscopicus . Research has shown that inactivation of the glycosyltransferase gene (valG) in S. hygroscopicus leads to the accumulation of validoxylamine, which can be converted back to validamycin A through complementation with valG . This indicates ValG's role in glycosylation of validoxylamine to form validamycin A .

Production of Valienamine

Validoxylamine A can be used as a source of valienamine, a precursor for producing the antidiabetic drug voglibose (Basen®) . Voglibose inhibits α-glucosidase in the intestine, similar to acarbose, another antidiabetic agent .

Antifungal Activity

Derivatives and related compounds, such as 1,1′-bis-valienamine and validienamycin (produced by modifying the valN gene in Streptomyces hygroscopicus), exhibit moderate antifungal activity against Pellicularia sasakii .

Case Study: Impact of Cancer Care Program

A mixed-methods case study investigated the impact of a cancer care program using quantitative questionnaires and qualitative interviews . Although quantitative measures did not yield significant results, qualitative interviews provided insights into beneficial process-related aspects, such as greater patient involvement in care . This case study highlights the importance of considering contextual factors in healthcare interventions, which may also apply to understanding the effects of compounds like validoxylamine A in biological systems .

Case Study: Asthma Research

Case studies in medical research, particularly in asthma, explore individual and environmental factors influencing disease development, management, and outcomes . Detailed data on individual patients' experiences, including triggers, symptoms, and the effectiveness of management strategies, can be gathered . This approach is instrumental in developing patient-centered care, and similar methodologies could be applied to study the effects and applications of validoxylamine A in specific health conditions .

Thin-Layer Chromatography Method

A simple thin-layer chromatographic method is used for the separation and quantitative determination of valienamine and validamine .

Data Table: Comparison of Analytical Methods for Semicarbazide Detection

FeatureRPLC-MS/MSHILIC-MS/MS
Column C18BEH HILIC
Mobile Phases Water (with Formic acid) and AcetonitrileWater (with Formic acid) and Acetonitrile
Limit of Detection (LOD) 0.3 μg/kg1.0 μg/kg
Limit of Quantification (LOQ) 0.8 μg/kg3.0 μg/kg
Procedure Liquid extraction, Derivatization, Purification, EnrichmentExtraction, Purification, Enrichment
Time Consumption 18 h3 h

Mechanism of Action

Validamine exerts its effects primarily through enzyme inhibition. It targets enzymes involved in carbohydrate metabolism, such as α-glucosidase, by mimicking the structure of the enzyme’s natural substrate. This inhibition disrupts the normal metabolic processes of the target organism, leading to its antifungal and antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compounds with cyclohexane skeletons and functional group variations are summarized in Table 1.

Compound Name/ID Substituent Positions Key Functional Groups Biological/Chemical Relevance Reference
Validamin 4 (amino), 6 (hydroxymethyl) Amino, hydroxymethyl, triol Potential glycosidase inhibition
Hydroxylactones (e.g., loliolide) Variable hydroxyl positions Hydroxyl, lactone Antiproliferative activity comparable to etoposide
Compound 15 (sEH inhibitor) 4 (ester) Ester, amide Potent soluble epoxide hydrolase (sEH) inhibition
Adamantane derivatives (5d) Adamantane fused with cyclohexane Amide, sulfonamide Antibacterial/antifungal activity
Spiro-thiazolone derivatives Spiro-connected cyclohexane Thiazolone, aliphatic substituents Lipophilicity modulation for drug design

Key Observations :

  • Substituent position critically affects bioactivity. For example, an ester group at the 4-position of cyclohexane (Compound 15) enhances sEH inhibition, while 2-position esters (Compounds 17–18) are inactive . Validamin’s 4-amino group may similarly target enzyme active sites.
  • Hydroxyl group placement in hydroxylactones (e.g., loliolide) correlates with antiproliferative activity, suggesting Validamin’s triol arrangement could influence its biological interactions .

Physicochemical Properties

Lipophilicity (Log D)

Log D (cyclohexane/PBS pH 7.4) measurements reveal trends in membrane permeability and solubility (Table 2):

Compound Type Average Log D (Cyclohexane/PBS) Implications Reference
Validamin (predicted) ~-2.0 (estimated) High hydrophilicity due to polar groups -
Spiro-thiazolone derivatives 0.5–1.8 Moderate lipophilicity suitable for CNS targeting
Adamantane derivatives 1.2–2.5 Enhanced membrane penetration

Notes:

  • Validamin’s hydroxymethyl and amino groups likely reduce Log D compared to aliphatic or aromatic substituents, as seen in spiro-thiazolones .
  • Adamantane derivatives exhibit higher Log D due to bulky hydrophobic moieties .
Enzyme Inhibition and Antiproliferative Effects
  • sEH Inhibition: Compound 15 (4-ester-substituted cyclohexane) shows potent sEH inhibition (IC₅₀ ~10 nM), whereas Validamin’s amino group may interact with similar catalytic sites .
  • Antiproliferative Activity : Hydroxylactones with tetramethyl-cyclohexane skeletons (e.g., loliolide) achieve IC₅₀ values of 1–5 µM against cancer cells, comparable to etoposide . Validamin’s triol structure could mimic these interactions but requires empirical validation.

Reactivity and Environmental Degradation

  • Biodegradation : Simple cyclohexane derivatives (e.g., methylcyclohexane) are rapidly degraded by microbial communities, while branched isomers (e.g., dimethylcyclohexane) degrade slower due to steric hindrance . Validamin’s polar groups may enhance aqueous solubility and microbial accessibility, accelerating biodegradation.
  • Oxidation Catalysis: Fe(III) complexes oxidize cyclohexane to cyclohexanol (up to 95% selectivity) under microwave irradiation . Validamin’s hydroxyl groups could similarly participate in redox reactions, though its amino group may alter reactivity.

Analytical Characterization

  • Mass Spectrometry: Cyclohexane derivatives undergo cycloreversion fragmentation, forming alkenes and water via six-membered transition states . Validamin’s hydroxyl and amino groups may stabilize intermediates, yielding distinct fragmentation patterns.

Biological Activity

Validamin, also known as 6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol, is a cyclitol derivative with significant biological activity. It is structurally related to validamycin and valienamine, compounds recognized for their role as inhibitors of glycosidases, particularly α-glucosidases. The compound's potential therapeutic applications stem from its ability to modulate enzymatic activity in various biological systems.

Inhibition of Glycosidases

Validamin and its derivatives exhibit notable inhibitory effects on glycoside hydrolases (GHs), enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Research indicates that validamin can inhibit α-amylase and α-glucosidase, which are critical in carbohydrate metabolism and are targets for managing conditions like Type 2 diabetes (T2D) .

  • Inhibition Mechanism : The inhibition mechanism involves the binding of validamin to the active site of these enzymes, preventing substrate access. This competitive inhibition results in decreased glucose absorption in the intestines, thereby lowering postprandial blood sugar levels.

Case Studies and Research Findings

  • Study on Validamine Derivatives : A study highlighted the synthesis of validamine derivatives and their inhibitory activities against α-amylase and yeast α-glucosidase. The IC50 values for these compounds ranged from 10210^{-2} mol/L to 10510^{-5} mol/L, indicating potent inhibitory effects .
  • Structural Analysis : X-ray crystallography has been employed to elucidate the binding interactions between validamin derivatives and target enzymes. For instance, the structure of a 4-α-glucoside of validamine was solved in complex with Streptomyces coelicolor GlgE1-V279S at resolutions of 1.75 Å, providing insights into the molecular interactions that govern enzyme inhibition .
  • Comparative Efficacy : Validamine's efficacy as an α-glucosidase inhibitor was compared with other known inhibitors like voglibose. The findings suggest that validamin possesses a similar or superior inhibitory profile, making it a candidate for further pharmaceutical development .

Pharmacokinetic Properties

The pharmacokinetic profile of validamin suggests favorable absorption characteristics:

  • Human Intestinal Absorption : Validamin has a high probability of human intestinal absorption (0.8252), indicating its potential effectiveness when administered orally.
  • Blood-Brain Barrier Penetration : It is unlikely to penetrate the blood-brain barrier (0.9605), which may limit central nervous system side effects but also restricts its use in neurological applications .

Data Table: Summary of Biological Activities

CompoundTarget EnzymeIC50 (mol/L)Mechanism
Validaminα-Amylase10210^{-2}Competitive Inhibition
Yeast α-Glucosidase10510^{-5}Competitive Inhibition
Vogliboseα-GlucosidaseSimilar to ValidaminCompetitive Inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Validamin, and how can stereochemical control be achieved during synthesis?

  • Methodological Answer: Validamin's synthesis requires careful stereochemical control due to its multiple chiral centers. A multi-step approach involving protective group strategies (e.g., hydroxyl and amino group protection) and chiral resolution techniques (e.g., enzymatic resolution or chiral chromatography) is recommended. For example, highlights heterocyclic compound synthesis using tetrazole and pyrimidine intermediates, which can inform analogous protective group strategies for Validamin . Kinetic resolution using lipases or asymmetric catalysis may improve enantiomeric excess.

Q. How can Validamin’s stereochemistry be characterized using spectroscopic and computational methods?

  • Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) to assign proton coupling constants and NOESY for spatial correlations. X-ray crystallography (XRD) is critical for absolute configuration determination, as seen in , which lists stereochemical descriptors like (1R,2S,3S,4S,6R) . Computational tools (DFT or molecular docking) can validate stereoelectronic effects, as demonstrated in for cyclohexane derivatives .

Q. What safety protocols are essential when handling Validamin in laboratory settings?

  • Methodological Answer: Follow GHS guidelines for similar amino-alcohols (–5):

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis steps (H335: respiratory irritation) .
  • Storage: In airtight containers at 2–8°C to prevent hygroscopic degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activity data for Validamin across studies?

  • Methodological Answer: Apply iterative data triangulation ():

  • Replicate assays under standardized conditions (e.g., pH, temperature).
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-analysis of raw datasets to identify outliers or batch effects . For example, discrepancies in IC50 values may arise from impurity profiles (e.g., notes 95% purity thresholds for research-grade compounds) .

Q. What strategies mitigate Validamin’s instability in aqueous solutions during pharmacokinetic studies?

  • Methodological Answer:

  • Lyophilization: Prepare lyophilized Validamin for reconstitution in buffers (e.g., PBS with 0.1% BSA).
  • pH Optimization: Stabilize the compound at pH 5–6 to minimize hydrolysis (hydroxymethyl group reactivity).
  • Co-solvents: Use cyclodextrins or PEG-based formulations to enhance solubility and shelf life.

Q. How to design experiments to elucidate Validamin’s mechanism of action in α-glucosidase inhibition?

  • Methodological Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays with pNPG substrate to determine inhibition type (competitive/non-competitive).
  • Structural Analysis: Use cryo-EM or XRD to map Validamin’s binding to α-glucosidase active sites (reference ’s approach for cyclopenta-phenanthren derivatives) .
  • Mutagenesis: Introduce point mutations (e.g., D214A in catalytic sites) to validate binding residues.

Data Contradiction Analysis Framework

Q. How should researchers address conflicting data on Validamin’s cytotoxicity in cell-based assays?

  • Methodological Answer:

  • Standardize Cell Lines: Use authenticated lines (e.g., HEK293 vs. HeLa) with matched passage numbers.
  • Control for Metabolites: Quantify Validamin degradation products (e.g., via LC-MS) during assays.
  • Dose-Response Curves: Generate 12-point curves to identify IC50 consistency ( emphasizes iterative refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.